BMS641
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Overview
Description
Scientific Research Applications
BMS641 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study retinoic acid receptor beta (RARβ) signaling pathways.
Biology: Investigated for its role in cellular differentiation and maturation, particularly in neuronal cells.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs targeting retinoic acid receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS641 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, introduction of the phenyl group, and the final coupling to form the benzoic acid derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BMS641 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Mechanism of Action
BMS641 exerts its effects by selectively binding to and activating the retinoic acid receptor beta (RARβ). This activation leads to the transcription of target genes involved in cellular differentiation and maturation. The compound also synergistically activates RARgamma, further enhancing its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
BMS493: An inverse agonist of the pan-retinoic acid receptor.
Talarozole: An oral systemic all-trans retinoic acid metabolism blocking agent.
Magnolol: A dual agonist of retinoid X receptor alpha and peroxisome proliferator-activated receptor gamma.
Tarenflurbil: A non-cyclooxygenase inhibiting R-enantiomer of the non-steroidal anti-inflammatory drug flurbiprofen.
Uniqueness of BMS641
This compound is unique due to its high selectivity and potency for RARβ. It has a higher affinity for RARβ compared to other retinoic acid receptors, making it a valuable tool for studying RARβ-specific signaling pathways. Additionally, its ability to synergistically activate RARgamma sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H23ClO2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |
InChI Key |
FRTYVAKGTFXRNY-CSKARUKUSA-N |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS641; BMS-641; BMS 641; BMS209641; BMS-209641 BMS 209641; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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